Home > Products > Building Blocks P14887 > 3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol - 937604-16-5

3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

Catalog Number: EVT-1674058
CAS Number: 937604-16-5
Molecular Formula: C11H8BrN5O
Molecular Weight: 306.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol belongs to the class of fused heterocyclic compounds combining a 1,2,3-triazole ring with a pyrimidine ring. This core structure is often referred to as the "8-azapurine" scaffold due to its resemblance to purine nucleobases. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, such as antiviral, antitumor, and anticancer properties. [, , , ]

            • Compound Description: This compound is structurally similar to the series described in [, ], featuring a (6-chloropyridin-3-yl)methyl group at position 3 and a propyl group at position 6 of the 6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imine scaffold. The research primarily focuses on its crystal structure and intermolecular interactions.
            • Relevance: This compound shares the triazolo[4,5-d]pyrimidine core and a substituted benzyl group at the N3 position with 3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol. Similar to the compounds in [, ], variations are present in the halogen on the benzyl group, the chlorine atom on the pyridine ring, and the unsaturation of the pyrimidine ring and presence of an imine group at position 7.
                • Compound Description: This compound belongs to the series described in [, ], featuring a (6-chloropyridin-3-yl)methyl group at position 3 and a benzyl group at position 6 of the 6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imine scaffold. The research focuses on its crystal structure and intermolecular interactions.
                • Relevance: Similar to compounds in [, ], this compound shares the triazolo[4,5-d]pyrimidine core with 3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol. Differences are observed in the substituents at N3 and position 6, the presence of a chlorine atom on the pyridine ring, and the unsaturation of the pyrimidine ring and presence of an imine group at position 7.
                  • Compound Description: This compound is another member of the series described in [, ], featuring a (6-chloropyridin-3-yl)methyl group at position 3 and an allyl group at position 6 of the 6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imine scaffold. The research focuses on its crystal structure and intermolecular interactions, particularly the disorder observed in one of the vinyl groups.
                            • Compound Description: This research focuses on the synthesis and evaluation of a novel series of fused [, , ]triazolo [4′,5′:3,4]pyrrolo[1,2‐a]thieno[2,3‐d]pyrimidine derivatives for their EGFR kinase inhibitory and anti-breast cancer activities.
                                              • Relevance: Similar to the compounds in [], these nucleoside analogs are related to 3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol through the shared triazolo[4,5-d]pyrimidine core but differ in their glycosylation patterns and substituents.
                                                • Compound Description: This patent describes the synthesis and therapeutic use of novel 5,7-disubstituted [, ] thiazolo [4,5-d] pyrimidin-2- (3H) -amines.
                                                        Overview

                                                        3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound features a triazole ring fused to a pyrimidine structure, which is further substituted with a bromobenzyl group. The unique structural characteristics of this compound contribute to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

                                                        Source

                                                        The compound is synthesized through various chemical methods that involve the coupling of bromobenzyl derivatives with triazolopyrimidine precursors. The specific synthesis pathways and conditions can vary, leading to different yields and purities.

                                                        Classification

                                                        This compound is classified as a triazolopyrimidine due to its structural components, which include:

                                                        • A triazole ring: A five-membered ring containing three nitrogen atoms.
                                                        • A pyrimidine ring: A six-membered ring containing two nitrogen atoms.
                                                        • A bromobenzyl substituent: An aromatic group that enhances the compound's biological activity.
                                                        Synthesis Analysis

                                                        Methods

                                                        The synthesis of 3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol typically involves several key steps:

                                                        1. Formation of the Triazole Ring: This can be achieved through cyclization reactions involving azides and alkynes or other suitable precursors.
                                                        2. Pyrimidine Ring Construction: The pyrimidine moiety may be constructed using condensation reactions involving urea derivatives and aldehydes.
                                                        3. Bromobenzyl Substitution: The introduction of the bromobenzyl group can be accomplished via electrophilic aromatic substitution or nucleophilic aromatic substitution techniques.

                                                        Technical Details

                                                        The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress of reactions and confirm the structure of the final product.

                                                        Molecular Structure Analysis

                                                        Structure

                                                        The molecular structure of 3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol can be described as follows:

                                                        • The triazole ring is connected at one position to a pyrimidine ring.
                                                        • The bromobenzyl group is attached at the 3-position of the triazole ring.
                                                        • A hydroxyl group (-OH) is present at the 7-position of the pyrimidine ring.

                                                        Data

                                                        The molecular formula for this compound is C12H10BrN5O, with a molecular weight of approximately 305.15 g/mol. Detailed structural data can be obtained from crystallographic studies or computational modeling.

                                                        Chemical Reactions Analysis

                                                        Reactions

                                                        The compound can participate in various chemical reactions due to its functional groups:

                                                        1. Nucleophilic Substitution Reactions: The bromine atom in the bromobenzyl group can undergo nucleophilic substitution.
                                                        2. Hydroxyl Group Reactions: The hydroxyl group may participate in esterification or etherification reactions.
                                                        3. Condensation Reactions: The nitrogen atoms in the triazole and pyrimidine rings can engage in further condensation reactions to form more complex structures.

                                                        Technical Details

                                                        Reactions involving this compound require specific conditions such as pH control and temperature regulation to ensure successful transformations without decomposition or unwanted side reactions.

                                                        Mechanism of Action

                                                        Process

                                                        The mechanism of action for 3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol primarily revolves around its interactions with biological targets:

                                                        1. Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
                                                        2. Receptor Binding: It could bind to certain receptors in the body, influencing cellular signaling pathways.

                                                        Data

                                                        Studies on similar compounds suggest that triazolopyrimidines often exhibit activity against various biological targets such as kinases or phosphodiesterases, which could be extrapolated to predict potential activities for this specific compound.

                                                        Physical and Chemical Properties Analysis

                                                        Physical Properties

                                                        • Appearance: Typically appears as a solid crystalline substance.
                                                        • Melting Point: Specific melting point data should be determined experimentally but is essential for characterizing purity.

                                                        Chemical Properties

                                                        • Solubility: Solubility in organic solvents like dimethyl sulfoxide or ethanol may be observed; water solubility could be limited due to hydrophobic character.
                                                        • Stability: Stability under different pH conditions should be assessed as it may influence its reactivity and shelf-life.

                                                        Relevant Data or Analyses

                                                        Applications

                                                        Scientific Uses

                                                        3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol has potential applications in:

                                                        • Medicinal Chemistry: Development of new therapeutics targeting specific diseases.
                                                        • Biochemical Research: Studying enzyme activities or receptor interactions.
                                                        • Pharmaceutical Development: As a lead compound for synthesizing derivatives with enhanced biological activity.
                                                        Introduction to Triazolopyrimidine Scaffolds in Medicinal Chemistry

                                                        Role of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives in Targeted Drug Discovery

                                                        The [1,2,3]triazolo[4,5-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry due to its remarkable versatility in interacting with biological targets, particularly in oncology. This bicyclic heteroaromatic system incorporates multiple nitrogen atoms that facilitate critical hydrogen bonding interactions with target proteins, while its planar structure enables π-π stacking interactions in hydrophobic binding pockets. The molecular architecture allows for extensive structural modifications at various positions, enabling fine-tuning of physicochemical properties and target selectivity. Recent advances have demonstrated that derivatives containing this core exhibit diverse biological activities, including potent kinase inhibition, with several candidates advancing through preclinical development pipelines [7]. The scaffold's drug-like properties stem from its balanced logP values, moderate molecular weight range (typically 250-400 Da), and ability to conform to Lipinski's rule of five parameters, making it an attractive starting point for rational drug design [1].

                                                        Structure-activity relationship (SAR) studies have revealed that substitutions at the N3 and C7 positions profoundly influence both potency and selectivity. The 7-hydroxy group, in particular, serves as a crucial hydrogen bond donor/acceptor moiety that enhances target binding affinity. Researchers have systematically explored various substituents on the triazolopyrimidine core to optimize pharmacokinetic profiles while maintaining target engagement. These investigations have led to compounds with improved metabolic stability, oral bioavailability, and selectivity profiles against kinase panels. The molecular hybridization approach—fusing the triazolopyrimidine core with other pharmacophores like the bromobenzyl group—has emerged as a promising strategy to enhance binding interactions with therapeutic targets such as tyrosine kinases and ubiquitin-specific proteases [7] [9].

                                                        Table 1: Structure-Activity Relationship Features of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives

                                                        PositionKey ModificationsEffect on PropertiesBiological Significance
                                                        N3-positionBenzyl/4-bromobenzyl substitutionModulates electron distribution and lipophilicityInfluences target binding pocket penetration and residence time
                                                        C7-positionHydroxy groupEnhances hydrogen bonding capacityCritical for hinge region binding in kinase targets
                                                        C6-positionHydrogen or aryl groupsAdjusts planarity and steric bulkDetermines selectivity against off-target kinases
                                                        Triazolo ringNitrogen atomsProvides multiple hydrogen bond acceptorsFacilitates interactions with catalytic lysine residues

                                                        Historical Development of Bromobenzyl-Substituted Triazolopyrimidines

                                                        The specific derivative 3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol (CAS: 937604-16-5) represents a strategically designed molecule within the triazolopyrimidine class. This compound features a 4-bromobenzyl group at the N3 position, which significantly enhances its pharmacological potential through multiple mechanisms. The bromine atom serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, while simultaneously contributing to the molecule's overall lipophilicity and membrane permeability. The benzyl moiety provides steric bulk that can be optimized to fit specific hydrophobic pockets in target proteins [2] [5].

                                                        The synthesis of this compound typically follows a multi-step sequence beginning with appropriately functionalized pyrimidine precursors. Key synthetic approaches involve cyclocondensation reactions or copper-catalyzed azide-alkyne cycloadditions (CuAAC) to construct the triazole ring. The bromobenzyl group is typically introduced through N-alkylation of a triazolopyrimidine precursor under basic conditions. Analytical characterization confirms its molecular formula as C₁₁H₈BrN₅O, with a molecular weight of 306.12 g/mol. The compound exhibits a high melting point (>250°C), indicative of strong crystal lattice forces and potential stability advantages in formulation development. Commercial availability from specialized suppliers has facilitated biological evaluation, with vendors typically offering the compound at ≥95% purity for research purposes [3] [5] [8].

                                                        Table 2: Physicochemical and Commercial Profile of 3-(4-Bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

                                                        PropertySpecificationSignificance
                                                        CAS Number937604-16-5Unique chemical identifier
                                                        Molecular FormulaC₁₁H₈BrN₅OElemental composition
                                                        Molecular Weight306.12 g/molDrug-likeness parameter
                                                        Purity≥95% (typical supplier specification)Suitability for biological testing
                                                        Melting Point>250°CIndicator of crystallinity and stability
                                                        Key SuppliersMolCore, Matrix Scientific, AiFChemCommercial availability for research
                                                        Storage ConditionsSealed, dry, room temperatureStability considerations

                                                        Significance of USP28 and c-Met as Therapeutic Targets for Triazolopyrimidine-Based Inhibitors

                                                        The biological relevance of triazolopyrimidine derivatives, particularly 3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol, stems from their potential to modulate key oncological targets—especially the c-Met kinase and USP28 deubiquitinase. c-Met (hepatocyte growth factor receptor) represents a high-value target in precision oncology due to its central role in regulating invasive tumor growth, angiogenesis, and metastasis. Aberrant c-Met signaling occurs in numerous malignancies, including gastric, lung, and breast cancers. The ATP-binding pocket of c-Met features a unique U-shaped conformation that accommodates flat heterocyclic systems like the triazolopyrimidine core. Molecular docking studies suggest that the 7-hydroxy group of triazolopyrimidine derivatives forms a critical hydrogen bond with the backbone NH of Met1160 in the hinge region, while the bromobenzyl moiety extends into hydrophobic subpockets, enhancing binding affinity [1].

                                                        USP28 (ubiquitin-specific protease 28) has emerged as another compelling target for triazolopyrimidine-based inhibitors. This deubiquitinating enzyme stabilizes key oncoproteins, including c-Myc and HIF-1α, by counteracting their proteasomal degradation. The bromine atom in 3-(4-bromobenzyl) derivatives may facilitate halogen bonding interactions with USP28's catalytic domain, potentially enhancing selectivity. While detailed mechanistic studies specifically linking 3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol to USP28 inhibition require further investigation, the scaffold's demonstrated activity against structurally related enzymes positions it as a promising starting point for USP28-targeted drug discovery. The simultaneous potential for targeting both c-Met and USP28 is particularly intriguing given the crosstalk between receptor tyrosine kinase signaling and protein stability pathways in cancer progression [9].

                                                        The optimization of triazolopyrimidine-based inhibitors has focused on improving target selectivity to minimize off-target effects. Research on structurally related triazolothiadiazole c-Met inhibitors demonstrated that subtle modifications, such as replacing phenolic moieties with quinoline rings, significantly enhanced kinase selectivity while addressing metabolic instability issues. These findings provide valuable insights for developing bromobenzyl-triazolopyrimidine analogs with refined pharmacological profiles. The ongoing exploration of structure-based design principles continues to advance this chemotype toward candidates with exquisite selectivity, favorable ADME properties, and promising in vivo efficacy in xenograft models, highlighting the translational potential of this scaffold [1].

                                                        Table 3: Key Therapeutic Targets for Triazolopyrimidine-Based Inhibitors

                                                        TargetBiological FunctionCancer RelevanceScaffold-Target Interactions
                                                        c-Met kinaseReceptor tyrosine kinase regulating proliferation, migration, and invasionOverexpressed/activated in gastric, lung, and breast cancersHinge region binding via 7-hydroxy group; hydrophobic interactions with bromobenzyl moiety
                                                        USP28Deubiquitinating enzyme stabilizing oncoproteinsAmplifies oncogenic signals in multiple cancer typesPotential halogen bonding via bromine atom; interaction with catalytic cysteine residue
                                                        VEGFRAngiogenesis-promoting kinaseTumor vasculature developmentPossible off-target activity requiring optimization for selectivity
                                                        PDE3Cyclic nucleotide phosphodiesteraseCardiovascular side effect concernSelectivity challenge addressed through core modifications

                                                        Properties

                                                        CAS Number

                                                        937604-16-5

                                                        Product Name

                                                        3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

                                                        IUPAC Name

                                                        3-[(4-bromophenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one

                                                        Molecular Formula

                                                        C11H8BrN5O

                                                        Molecular Weight

                                                        306.12 g/mol

                                                        InChI

                                                        InChI=1S/C11H8BrN5O/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18)

                                                        InChI Key

                                                        QQBQDZLKGTUOLN-UHFFFAOYSA-N

                                                        SMILES

                                                        C1=CC(=CC=C1CN2C3=C(C(=O)NC=N3)N=N2)Br

                                                        Canonical SMILES

                                                        C1=CC(=CC=C1CN2C3=C(C(=O)NC=N3)N=N2)Br

                                                        Product FAQ

                                                        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
                                                        • To receive a quotation, send us an inquiry about the desired product.
                                                        • The quote will cover pack size options, pricing, and availability details.
                                                        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
                                                        • Quotations are valid for 30 days, unless specified otherwise.
                                                        Q2: What Are the Payment Terms for Ordering Products?
                                                        • New customers generally require full prepayment.
                                                        • NET 30 payment terms can be arranged for customers with established credit.
                                                        • Contact our customer service to set up a credit account for NET 30 terms.
                                                        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
                                                        Q3: Which Payment Methods Are Accepted?
                                                        • Preferred methods include bank transfers (ACH/wire) and credit cards.
                                                        • Request a proforma invoice for bank transfer details.
                                                        • For credit card payments, ask sales representatives for a secure payment link.
                                                        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
                                                        Q4: How Do I Place and Confirm an Order?
                                                        • Orders are confirmed upon receiving official order requests.
                                                        • Provide full prepayment or submit purchase orders for credit account customers.
                                                        • Send purchase orders to sales@EVITACHEM.com.
                                                        • A confirmation email with estimated shipping date follows processing.
                                                        Q5: What's the Shipping and Delivery Process Like?
                                                        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
                                                        • You can use your FedEx account; specify this on the purchase order or inform customer service.
                                                        • Customers are responsible for customs duties and taxes on international shipments.
                                                        Q6: How Can I Get Assistance During the Ordering Process?
                                                        • Reach out to our customer service representatives at sales@EVITACHEM.com.
                                                        • For ongoing order updates or questions, continue using the same email.
                                                        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

                                                        Quick Inquiry

                                                         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.